![molecular formula C13H11FN4O B2794197 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955836-08-5](/img/structure/B2794197.png)
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrazolopyridazine family and has shown promising results in scientific research.
Scientific Research Applications
Material Science and Nanotechnology
Interest extends to incorporating this compound into nanomaterials, sensors, and other advanced materials due to its unique electronic and optical properties.
References:- Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo [3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Read more
Read the full article Synthesis and Antimicrobial Activity of New Pyrazole Derivatives 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [Anti-corrosion characteristics of
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Nevertheless, pyridazinone derivatives have been shown to interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence numerous biochemical pathways, resulting in diverse pharmacological activities .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
One study showed that a synthesized pyridazinone analog acted as a corrosion inhibitor on carbon steel in a 1-m hcl medium .
properties
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-8-11-7-15-18(10-5-3-9(14)4-6-10)12(11)13(19)17(2)16-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKPMWZONFRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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